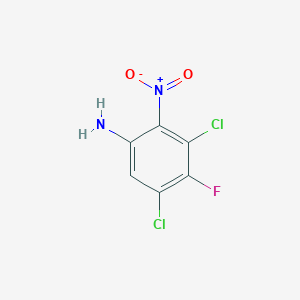![molecular formula C13H12O3 B2857438 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid CAS No. 174186-43-7](/img/structure/B2857438.png)
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid
Overview
Description
“6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol” is a chemical compound with the empirical formula C12H12O2 . Its molecular weight is 188.22 .
Molecular Structure Analysis
The SMILES string for “6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol” is OC1=CC(C(CCCC2)=C2O3)=C3C=C1 . The InChI code is 1S/C12H12O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,13H,1-4H2 .Scientific Research Applications
Medicinal Chemistry: Antiproliferative Agents
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid: derivatives have been explored for their antiproliferative properties . These compounds have shown promising activity against cancer cell lines, particularly cervical cancer cells (HeLa). The structure-activity relationship studies suggest that specific substitutions on the furan ring can enhance antiproliferative activity, making these derivatives valuable for further drug development.
Organic Synthesis: Building Blocks
In organic synthesis, 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid serves as a versatile building block . It can be used to synthesize a variety of complex molecules, including pharmaceuticals and agrochemicals. Its rigid structure and reactive sites allow for selective functionalization, which is crucial in the synthesis of complex organic molecules.
Drug Discovery: Lead Compound Development
This compound is also significant in the early stages of drug discovery . It can be used as a lead compound for the development of new drugs due to its modifiable structure, which allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Material Science: Polymer Synthesis
In material science, 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid can be employed in the synthesis of novel polymers . These polymers could have unique properties such as high thermal stability or specific electronic characteristics, making them suitable for advanced materials.
Environmental Science: Biodegradable Materials
Research into the environmental applications of this compound includes the development of biodegradable materials . The furan ring, being a naturally occurring motif, can potentially lead to materials that break down more easily in the environment, reducing long-term pollution.
Analytical Chemistry: Chromatography Standards
Lastly, 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid and its derivatives can be used as standards in chromatographic analysis . Due to their unique chemical signatures, they can help in the accurate identification and quantification of complex mixtures in various samples.
properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h3,5-6H,1-2,4,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCZYMGWMLNLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


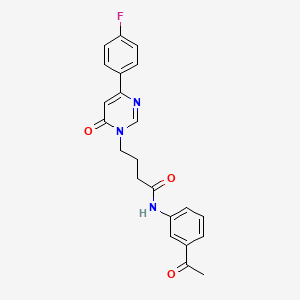

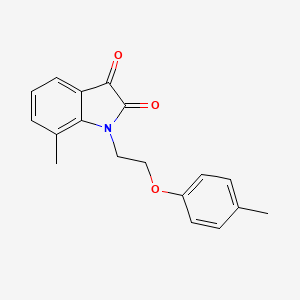
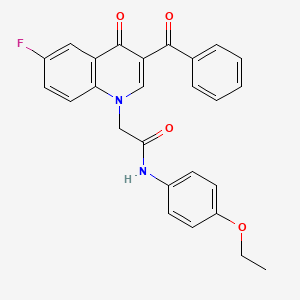
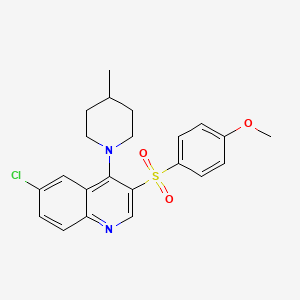
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2857365.png)
![2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2857367.png)
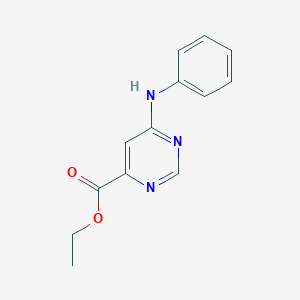
![1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2857374.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![Benzamide, N-[(1R)-1-(1H-imidazol-1-ylmethyl)-2-phenoxyethyl]-4-iodo-](/img/structure/B2857377.png)
